2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole is a compound belonging to the class of triazoles, which are heterocyclic compounds containing three nitrogen atoms in a five-membered ring. Triazoles are known for their versatile chemical properties and potential biological activities, making them significant in various fields such as medicinal chemistry, agrochemistry, and materials science .
Preparation Methods
The synthesis of 2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole typically involves the [3+2] cycloaddition reaction between alkynes and azides, a method commonly used for the preparation of 1,2,3-triazoles . The reaction conditions often include the use of copper catalysts to facilitate the cycloaddition process. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the compound .
Chemical Reactions Analysis
2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring into different reduced forms.
Substitution: The triazole ring can participate in substitution reactions, where different substituents can be introduced into the ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of interest in biological research.
Medicine: Triazole derivatives are explored for their potential therapeutic applications, including enzyme inhibition and antifungal activities.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form non-covalent bonds with these targets, influencing their activity and leading to various biological effects. The specific pathways involved depend on the particular application and target molecule .
Comparison with Similar Compounds
2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole can be compared with other triazole compounds, such as:
1,2,4-Triazole: Another isomer of triazole with slightly different chemical properties and biological activities.
1,2,3-Triazole derivatives: Compounds with similar structures but different substituents, leading to variations in their chemical and biological properties
The uniqueness of this compound lies in its specific substituent, the trimethylsilyl group, which can influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
benzotriazol-2-ylmethyl(trimethyl)silane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3Si/c1-14(2,3)8-13-11-9-6-4-5-7-10(9)12-13/h4-7H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKDKNHHOIHWQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CN1N=C2C=CC=CC2=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.